Max Petitjean,
José Ramón Isasi
PMID: 33753196
DOI:
10.1016/j.ijbiomac.2021.03.098
Abstract
Three different polysaccharides, xanthan gum, chitosan and locust bean gum, were crosslinked with or without β-cyclodextrin, using citric acid in different ratios, to create 'green' hydrogel matrices. The crosslinking of these polysaccharides was produced through an inexpensive and innocuous solvent-free synthesis process. A favorable swelling behavior of the hydrophilic matrices facilitates the sorption of the solutes tested. Interestingly, the amount of β-cyclodextrin groups is not the only factor to yield the best sorption capability for hydrophobic model molecules: polysaccharides themselves also influence the sorption depending on their characteristic functional groups, the conformation of their chains and, as mentioned above, their degrees of swelling. In order to ascertain the effect of the polysaccharides on the sorption capabilities of a model sorbate (1-naphthol), isotherms using a wide range of solute concentrations were analyzed, and the Hill equation yielded the best fitting results and provided some insight into the mechanisms of interaction.
Xiao-Fei Chen,
Dennis K P Ng
PMID: 33704330
DOI:
10.1039/d1cc00713k
Abstract
Two zinc(ii) phthalocyanines substituted with two and four permethylated β-cyclodextrin moieties at the α positions have been synthesised and immobilised on the surface of adamantane-modified silica nanoparticles through host-guest interactions. These molecular and supramolecular systems can catalyse the photooxygenation of 1-naphthol and 2-furoic acid in organic and aqueous media with high conversion efficiency and reaction yield, and photodegradation of 2-chlorophenol in water. Having a higher photostability and recyclability, the supramolecular nanosystems are particularly promising for these photocatalytic applications.
Ibrahim A Naguib,
Nessreen S Abdelhamid,
Basma H Anwar,
Maimana A Magdy
PMID: 33241329
DOI:
10.1093/jaoacint/qsz032
Abstract
Duloxetine hydrochloride (DUL) is a drug used to treat depression and anxiety. 1-Naphthol is a potential toxic impurity of DUL, as it causes hepatotoxicity in humans, and it is harmful to aquatic life.
Three simple, selective, rapid, accurate and precise methods were developed and validated according to International Conference on Harmonization (ICH) guidelines with respect to linearity, accuracy, precision and selectivity for analysis of duloxetine hydrochloride (DUL) in the presence of its potential toxic impurity 1-Naphthol in different laboratory-prepared mixtures and pharmaceutical formulations.
Method (A) is the first derivative of the ratio spectra spectrophotometric (1DD) method which allows determination of DUL at 251 nm and 1-Naphthol at 305.2 nm without interference from each other. Method B (dual wavelength) means that two different wavelengths were chosen to each drug, where the absorbance difference at these two wavelengths is equal to zero to the second drug. The chosen two wavelengths for DUL were 221.4 nm and 235.6, where the absorbance difference for 1-naphthol at these two wavelengths was equal to zero. While the chosen wavelengths for 1-naphthol were 247.8 nm and 297 nm, where the absorbance difference for DUL at these two wavelengths was equal to zero. Method (C) is the mean centering of ratio spectra spectrophotometric (MCR) method, which depends on measuring the mean centered values of ratio spectra of both DUL and 1-Naphthol at 226 nm.
These methods were validated and agreed with the requirements of ICH guidelines with respect to linearity, accuracy, precision and selectivity.
The results indicate the ability of developed methods to be used for routine quality control analysis of DUL in bulk and pharmaceutical formulations in the presence of its potential impurity 1-Naphthol.
Liuliu Yang,
Ruizhi Gong,
Geoffrey I N Waterhouse,
Jing Dong,
Jing Xu
PMID: 33598837
DOI:
10.1007/s11356-021-12869-y
Abstract
Covalent triazine frameworks (CTFs) are an exciting new class of porous organic materials with excellent chemical stability and easy functionalization. In recent years, CTFs have gained increasing attention in electrochemical detection of environmental contaminants. Herein, a novel CTF material was successfully synthesized by the solvothermal condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 2,3,6,7-tetrabromonapthalene dianhydride (TBNDA) for determination of 1-naphthol in water. The obtained CTF, denoted here as TATB, comprised uniformly sized spherical particles (diameter 0.5-2 μm) with a highly conjugated structure that benefited electron transfer processes when applied to a glassy carbon electrode (GCE). A TATB/GCE working electrode showed excellent catalytic activity for the oxidation of 1-naphthol, with the oxidation peak current being directly proportional to the 1-naphthol concentration in the range of 0.01-10.0 μM, with a detection limit of 5.0 nM (S/N = 3). In addition, the TATB/GCE sensor possesses excellent reproducibility, sensitivity, and selectivity for 1-naphthol determination in aqueous solution. This work highlights the potential of CTFs in electrochemical sensing, whilst also demonstrating a sensitive and stable sensor platform for 1-naphthol detection in water.
Junwei Huang,
Dian Chen,
Xiangkun Kong,
Shurui Wu,
Kai Chen,
Jiandong Jiang
PMID: 33771783
DOI:
10.1128/AEM.00170-21
Abstract
1-Naphthol, a widely used raw material for organic synthesis, is also a well-known organic pollutant. Due to its high toxicity, 1-naphthol is rarely used by microorganisms as the sole carbon source for growth. In this study, catabolism of 1-naphthol by
sp. strain B2 was found to be greatly enhanced by additional supplementation with primary carbon sources (e.g., glucose, maltose, and sucrose), and 1-naphthol was even used as the carbon source for growth when strain B2 cells had been preinduced by both 1-naphthol and glucose. A distinct two-component flavin-dependent monooxygenase, NdcA1A2, was found to be responsible for the initial hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene, a more toxic compound. Transcriptional levels of
genes were significantly upregulated when strain B2 cells were cultured with both 1-naphthol and glucose compared to cells cultured with only 1-naphthol or glucose. Two transcriptional regulators, the activator NdcS and the inhibitor NdcR, were found to play key roles in the synergistic regulation of the transcription of the 1-naphthol initial catabolism genes
Cometabolism is a widely observed phenomenon, especially in the field of microbial catabolism of highly toxic xenobiotics. However, the mechanisms of cometabolism are ambiguous, and the roles of the obligately coexisting growth substrates remain largely unknown. In this study, we revealed that the roles of the coexisting primary carbon sources (e.g., glucose) in the enhanced catabolism of the toxic compound 1-naphthol in
sp. strain B2 were not solely because they were used as growth substrates to support cell growth but, more importantly, because they acted as coinducers to interact with two transcriptional regulators, the activator NdcS and the inhibitor NdcR, to synergistically regulate the transcription of the 1-naphthol initial catabolism genes
Our findings provide new insights into the cometabolic mechanism of highly toxic compounds in microorganisms.
Libo Li,
Limin Zhou,
Xiaohong Liu,
Tianyan You
PMID: 31894232
DOI:
10.1039/c9tb02287b
Abstract
In the present work, a novel self-enhanced electrochemiluminescence (ECL) composite was for the first time prepared by simply electrospinning a mixture of polyacrylonitrile (PAN), Ru(bpy)32+, poly(ethylenimine) (PEI) and Nafion, and defined as PAN@Ru@PEI@Nafion nanofiber mat (PAN@Ru@PEI@Nafionnfm). Herein, Ru(bpy)32+ was applied as an ECL reagent, and PEI was selected as a co-reactant due to the abundant tertiary amine groups in its backbone. In order to further improve the ECL efficiency of the Ru(bpy)32+-PEI system, we innovatively loaded Ru(bpy)32+ and PEI into PAN nanofibers simultaneously by a one-step electrospinning technique. As a result, the electronic transmission distance between them was sharply shortened. Meanwhile, with the help of electrostatic interaction between positively charged Ru(bpy)32+ or PEI and negatively charged Nafion, exfoliation of Ru(bpy)32+ and PEI from the PAN nanofiber mat was effectively avoided. As expected, the luminous nanofibers exhibited excellent ECL performance including high efficiency and good stability. On this basis, we fabricated a new self-enhanced ECL sensor with excellent analysis performance. Using α-naphthol as an analytical probe, the sensor showed a wide linear range from 1.0 × 10-12 to 1.0 × 10-7 M with a low detection limit of 1.0 × 10-12 M. When it was applied to detect α-naphthol from carbaryl hydrolysis, the results were well consistent with those obtained from the high efficiency liquid chromatography-diode array detector (HPLC-DAD) method, indicating the potential application of the ECL sensor in real sample assays.
Akito Takeuchi,
Sadao Nakamura,
Akira Namera,
Tomoaki Kondo,
Hiroyuki Onuki,
Shinobu Yamamoto,
Shingo Okamura,
Osamu Nishinoiri,
Yoko Endo,
Hiroyuki Miyauchi,
Ginji Endo
PMID: 32713100
DOI:
10.1002/1348-9585.12144
Abstract
The aim of this study was to develop and validate a simple and reliable gas chromatography-mass spectrometry (GC-MS) method to simultaneously determine urinary 1-naphthol (1-NAP) and 2-naphthol (2-NAP) for biological monitoring of occupational exposure to naphthalene.
NAPs were derivatized in situ with acetic anhydride after enzymatic hydrolysis, extracted with n-hexane, and analyzed using GC-MS. Validation of the proposed method was conducted in accordance with US Food and Drug Administration guidance. A final validation was performed by analyzing a ClinChek
-Control for phenolic compounds.
The linearity of calibration curves was indicated by a high correlation coefficient (>0.999) in the concentration range 1-100 μg/L for each NAP. The limits of detection and quantification for each NAP were 0.30 and 1.00 μg/L, respectively. The recovery was 90.8%-98.1%. The intraday and interday accuracies, expressed as the deviation from the nominal value, were 92.2%-99.9% and 93.4%-99.9%, respectively. The intraday and interday precision, expressed as the relative standard deviation, was 0.3%-3.9% and 0.4%-4.1%, respectively. The ClinChek
values obtained using our method were sufficiently accurate.
The proposed method is simple, reliable, and appropriate for routine analyses, and is useful for biological monitoring of naphthalene exposure in occupational health practice.
Amanda M Spiewak,
Daniel J Weix
PMID: 31725290
DOI:
10.1021/acs.joc.9b02075
Abstract
While 8-aryl-1-napthols are promising dye molecules and useful intermediates in the synthesis of polycyclic aromatic hydrocarbons, they can be difficult to access. A new, ruthenium-catalyzed method for
-C-H arylation of 1-naphthol with a variety of aryl and heteroaryl halides (iodides, bromides) is reported that overcomes the limitations of previous palladium-catalyzed approaches. Yields for the 21 examples range from 16 to 99%, with an average of 71%, and the reaction tolerates a variety of functional groups: pyridine, pyrimidine, primary aniline, aldehyde, and ester.
Lin-Yang Wu,
Muhammad Usman,
Wen-Bo Liu
PMID: 32075144
DOI:
10.3390/molecules25040852
Abstract
An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols for the synthesis of 1,1'-Bi-2-naphthol (BINOL) derivatives is reported. The coupling reaction provides enantioenriched BINOLs in good yields (up to 99%) and moderate enantioselectivities (up to 81:19 er) using an iron-complex generated in situ from Fe(ClO
)
and a bisquinolyldiamine ligand [(1
,2
)-
,
-di(quinolin-8-yl)cyclohexane-1,2-diamine,
]. A number of ligands (
-
) and the analogs of
, with various substituents and chiral backbones, were synthesized and examined in the oxidative coupling reactions.
Zi-Jian Chen,
Xi-Xia Liu,
Zhi-Li Xiao,
Hui-Jun Fu,
Yu-Ping Huang,
Shu-Yi Huang,
Yu-Dong Shen,
Fan He,
Xing-Xing Yang,
Bruce Hammock,
Zhen-Lin Xu
PMID: 32247241
DOI:
10.1016/j.ecoenv.2020.110533
Abstract
1-naphthol (1-NAP) is the main metabolite of pesticide carbaryl and naphthalene, and is also a genotoxic and carcinogenic intermediate in the synthesis of organic compound, dyes, pigment and pharmaceutical industry. In this work, two novel haptens were designed and synthesized for developing a competitive indirect enzyme-linked immunosorbent assay (ciELISA) method for 1-NAP in urine samples. The assay showed a limit of detection of 2.21 ng/mL and working range from 4.02 ng/mL to 31.25 ng/mL for 1-NAP in optimized working buffer. The matrix effect of samples was eliminated via 15-fold dilution of optimized working buffer. Good average recoveries (102.4%-123.4%) with a coefficient of variation from 11.7% to 14.7% was obtained for spiked urine samples. Subsequent instrument verification test showed good correlation between the results of ciELISA and high-performance liquid chromatography. The developed ciELISA is a high-throughput tool to monitor 1-NAP in urine, which can provide technical support for the establishment of biological exposure level for the exposure to carbaryl, naphthalene and other related pollutants.